molecular formula C43H77ClN2O4 B11934083 1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride

1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride

Cat. No.: B11934083
M. Wt: 721.5 g/mol
InChI Key: IMXGGHDOGBMWJS-AWLASTDMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DOIC, also known as dioctyl sulfosuccinate, is a cationic lipid with the molecular formula C43H77ClN2O4 and a molecular weight of 721.54 g/mol . It is primarily used in the formulation of RNA vaccines . This compound is known for its ability to facilitate the delivery of RNA molecules into cells, making it a valuable tool in the field of biotechnology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

DOIC is synthesized through a series of chemical reactions involving the esterification of sulfosuccinic acid with octanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of DOIC involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DOIC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DOIC has a wide range of applications in scientific research, including:

Mechanism of Action

DOIC exerts its effects by interacting with cell membranes to facilitate the entry of RNA molecules. The cationic nature of DOIC allows it to form complexes with negatively charged RNA molecules, enhancing their stability and delivery into cells. Once inside the cell, the RNA molecules can exert their intended effects, such as protein expression or gene silencing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DOIC

DOIC stands out due to its high efficiency in facilitating RNA delivery and its stability under various conditions. Its unique chemical structure allows for better interaction with cell membranes, making it a preferred choice in RNA vaccine formulations .

Properties

Molecular Formula

C43H77ClN2O4

Molecular Weight

721.5 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride

InChI

InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-;

InChI Key

IMXGGHDOGBMWJS-AWLASTDMSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-]

Origin of Product

United States

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